3-(2,5-Dioxopyrrolidin-1-yl)benzoesäure

Übersicht

Beschreibung

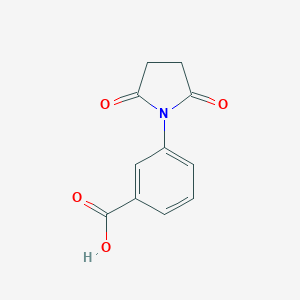

3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoesäure ist eine organische Verbindung, die zur Klasse der Carbonsäuren und Derivate gehört. Sie zeichnet sich durch das Vorhandensein einer Benzoesäuregruppe aus, die an einen Pyrrolidin-2,5-dion-Ring gebunden ist.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoesäure erfolgt typischerweise durch Cyclokondensation eines substituierten Benzolderivats mit einem Pyrrolidin-2,5-dion-Vorläufer. Eine gängige Methode beinhaltet die Reaktion eines substituierten Benzols mit Maleinsäureanhydrid, gefolgt von Cyclisierung zur Bildung des Pyrrolidin-2,5-dion-Rings .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und kontrollierten Reaktionsumgebungen ist üblich, um eine effiziente Produktion zu erreichen.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoesäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Für seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition und Rezeptorbindung, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. So kann es beispielsweise mit neuronalen spannungsabhängigen Natrium- und Kalziumkanälen interagieren, was zu seinen antikonvulsiven Wirkungen führt . Die Struktur der Verbindung ermöglicht es ihr, an diese Kanäle zu binden und deren Aktivität zu modulieren, wodurch ihre biologischen Wirkungen erzielt werden.

Ähnliche Verbindungen:

- 3-(2-Chlorphenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide

- 3-(3-Chlorphenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide

Vergleich: 3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoesäure ist aufgrund ihrer spezifischen Benzoesäuregruppe einzigartig, die sie von anderen ähnlichen Verbindungen unterscheidet. Das Vorhandensein der Benzoesäuregruppe kann ihre chemische Reaktivität und biologische Aktivität beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Wirkmechanismus

Target of Action

Compounds with similar structures have been associated with a broad spectrum of biological activity, including anticonvulsant, anti-inflammatory, and bactericidal effects .

Mode of Action

It is suggested that the compound may inhibit calcium currents mediated by cav12 (L-type) channels . This inhibition could potentially alter the function of these channels, leading to the observed biological effects.

Pharmacokinetics

It is noted that the compound revealed high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

Based on its suggested mode of action, the compound could potentially alter cellular processes that are regulated by calcium ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoic acid typically involves the cyclocondensation of a substituted benzene derivative with a pyrrolidine-2,5-dione precursor. One common method involves the reaction of a substituted benzene with maleic anhydride, followed by cyclization to form the pyrrolidine-2,5-dione ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können den Pyrrolidin-2,5-dion-Ring in einen Pyrrolidin-Ring umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Benzolring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.

Wichtigste gebildete Produkte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Pyrrolidinderivaten.

Substitution: Bildung von substituierten Benzoesäurederivaten.

Vergleich Mit ähnlichen Verbindungen

- 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides

- 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides

Comparison: 3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoic acid is unique due to its specific benzoic acid moiety, which distinguishes it from other similar compounds. The presence of the benzoic acid group can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid can be represented as follows:

- Molecular Formula : C₁₁H₉N₃O₃

- Molecular Weight : 219.21 g/mol

- CAS Number : 60693-31-4

This compound features a benzoic acid moiety linked to a 2,5-dioxopyrrolidine group, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid exhibits various biological activities through distinct mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways. For instance, it may interact with carbonic anhydrases, which are crucial for maintaining acid-base balance in physiological systems .

- Modulation of Cell Growth : Studies have demonstrated that this compound can suppress cell growth in specific cell lines while enhancing the production of monoclonal antibodies. This dual action is beneficial in biotechnological applications where increased antibody yield is desired .

- Effects on Glycosylation : The compound influences the glycosylation patterns of proteins, particularly monoclonal antibodies. By modifying the N-glycan profile, it can improve the therapeutic efficacy and stability of these biologics .

Case Study 1: Monoclonal Antibody Production

A study investigated the effects of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid on CHO (Chinese Hamster Ovary) cells used for monoclonal antibody production. Key findings included:

- Increased Cell-Specific Productivity : The addition of the compound resulted in a significant increase in cell-specific productivity from 4.2 pg/cell/day to 7.9 pg/cell/day.

- Suppression of Cell Growth : While the maximum viable cell density decreased from 16.6 × 10^6 cells/mL to 8.0 × 10^6 cells/mL, the overall yield of antibodies remained stable or improved under treated conditions .

Case Study 2: Anticonvulsant and Antinociceptive Properties

Research on hybrid derivatives related to this compound revealed potent anticonvulsant and antinociceptive properties. These derivatives were tested for their ability to modulate neuronal activity and pain responses in animal models, indicating potential therapeutic applications in neurology .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid, a comparison with similar compounds is useful:

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-3,6H,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQRYKGDEGNALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351143 | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60693-31-4 | |

| Record name | 3-(2,5-Bis(oxidanylidene)pyrrolidin-1-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060693314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,5-BIS(OXIDANYLIDENE)PYRROLIDIN-1-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U968NU7T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.